3,3-Dimethyl-5-phenylpentanoic acid
Description
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,3-dimethyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-13(2,10-12(14)15)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
PDUDYHILJURXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substitutent Effects
The following table summarizes key structural analogs, highlighting substituent variations and their impact on molecular properties:
Calculated based on formula.
Key Observations :
- Fluorophenyl and Ketone Groups: 5-(4-Fluorophenyl)-5-oxopentanoic acid exhibits electron-withdrawing effects from the fluorine atom and ketone, likely increasing acidity (lower pKa) relative to this compound .
Physical and Chemical Properties
Boiling/Melting Points and Solubility
While direct data for this compound are unavailable, inferences can be drawn from analogs:
- Hydrophobicity: The phenyl and dimethyl groups in this compound likely render it less water-soluble than hydroxylated analogs (e.g., 3-hydroxy-4-amino-5-phenylpentanoic acid) .
- Amino Derivatives: (2S)-2-Amino-3,3-dimethyl-5-phenylpentanoic acid (m.w. 221.3) may form zwitterionic structures in solution, enhancing solubility in aqueous buffers compared to non-amino analogs .
Reactivity
- Carboxylic Acid Reactivity: All analogs retain the carboxylic acid group, enabling esterification or amidation. Steric hindrance from the dimethyl groups in this compound may slow nucleophilic attacks at the β-carbon .
- Ketone vs. Phosphinyl Groups: 5-Oxo analogs (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) are prone to nucleophilic addition, whereas phosphinyl-containing compounds may participate in ligand-metal interactions .
Preparation Methods
Aldol Addition and Asymmetric Synthesis Approach
A highly efficient asymmetric synthesis of related hydroxy acids, such as (3S)-hydroxy-5-phenylpentanoic acid, has been reported using an aldol addition strategy involving chiral auxiliaries. Although this method targets the hydroxy derivative, it establishes a foundation for preparing 3,3-dimethyl-5-phenylpentanoic acid analogs.
- Preparation of (R)-3-acetyl-4-isopropyl-2-oxazolidinone as a chiral auxiliary.
- Aldol addition of this oxazolidinone derivative with 3-phenylpropanal catalyzed by titanium tetrachloride and diisopropylethylamine at low temperatures (-78 °C).
- Separation of diastereomers by silica gel chromatography.
- Hydrolysis of the Evans auxiliary to yield optically pure hydroxy acid intermediates.
This methodology yields high optical purity and good overall yields (~58%) for the hydroxy acid, which can be further transformed into related compounds, including 3,3-dimethyl derivatives, through subsequent functional group manipulations.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Oxazolidinone preparation | (R)-4-isopropyl-2-oxazolidinone, acetyl chloride, NaH | 92.8 | Chiral auxiliary formation |
| Aldol addition | TiCl4, i-Pr2NEt, 3-phenylpropanal, -78 °C | 58.2 | Diastereomer separation needed |
| Hydrolysis of imide | LiOH, H2O2, THF/H2O, 0 °C | Not specified | Produces (S)-hydroxy acid |
Pd-Catalyzed γ-C(sp3)−H Lactonization (Indirect Synthesis of Related Substrates)
A palladium-catalyzed lactonization method has been employed for substrates including this compound derivatives. This method involves:
- Using Pd catalysts with ligands, silver carbonate as oxidant, and phosphate buffers in hexafluoroisopropanol solvent.
- Reaction conditions typically involve stirring at controlled temperatures for 36 hours in sealed vials.
- The process allows selective functionalization at the γ-position relative to the carboxylic acid, which is relevant for modifying this compound frameworks.
While this method is more focused on downstream functionalization rather than direct synthesis of the acid, it demonstrates the substrate's compatibility with advanced catalytic transformations.
Condensation of 3-Phenylpropanal with Malonic Acid (Classical Synthesis of 5-Phenylpentanoic Acid)
A classical approach to 5-phenylpentanoic acid derivatives involves Knoevenagel-type condensation of 3-phenylpropanal with malonic acid, followed by hydrogenation:
- 3-Phenylpropanal condenses with malonic acid under typical Doebner reaction conditions to form an unsaturated acid intermediate.
- Subsequent hydrogenation reduces the double bond, yielding 5-phenylpentanoic acid.
- This method is noted for its industrial applicability and efficiency in producing high-purity 5-phenylpentanoic acid.
- However, the classical approach often yields oily products difficult to purify if starting from cinnamaldehyde instead of 3-phenylpropanal.
This method can be adapted for preparing 3,3-dimethyl derivatives by introducing methyl substituents in the aldehyde or malonic acid components or via subsequent alkylation steps.
Halogenated Intermediate Route and Hydrolysis (Patent Method)
A patented industrial process describes the preparation of 3,3-dimethyl-5-oxo-pentanoic acid (a close precursor to this compound) via:
- Starting from 5,5-dichloro-3,3-dimethylpentanoic acid, which is synthesized from tetrachlorinated precursors.
- Hydrolysis of the dichlorinated acid with bases such as alkali hydroxides, tertiary amines, or carbonates in aqueous or biphasic solvents.
- The reaction temperature ranges from 20 °C to 100 °C, preferably 40 °C to 70 °C.
- The hydrolysis yields the 3,3-dimethyl-5-oxo-pentanoic acid intermediate.
- Further gas-phase reactions with acetic anhydride and catalysts at elevated temperatures (300–500 °C) can convert intermediates to valuable lactones or pyrone derivatives.
- Fractional vacuum distillation is used to purify the products.
This method is notable for its scalability and industrial relevance, providing a practical route to 3,3-dimethyl-substituted pentanoic acids.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Hydrolysis | Alkali hydroxide/base, 20–100 °C | Conversion of dichloro acid to keto acid |
| Gas-phase reaction | Acetic anhydride, catalysts, 300–500 °C | Formation of lactones or pyrones |
| Purification | Fractional vacuum distillation | Isolation of pure acids or derivatives |
- The aldol addition approach with chiral auxiliaries offers excellent stereocontrol and purity, suitable for research and synthesis of optically active derivatives.
- Pd-catalyzed lactonization illustrates the chemical robustness of the this compound scaffold, enabling selective C–H functionalization.
- The classical condensation with malonic acid remains a foundational synthetic route, especially for producing 5-phenylpentanoic acid at scale, though modifications are needed for the 3,3-dimethyl variant.
- The patented halogenated intermediate route provides a practical and industrially viable method for synthesizing 3,3-dimethyl-substituted pentanoic acids, with detailed reaction conditions and purification techniques.
The preparation of this compound can be achieved through several synthetic strategies, each with distinct advantages:
- For stereoselective synthesis and analog development, the aldol addition with chiral oxazolidinone auxiliaries is highly effective.
- Industrial-scale synthesis benefits from the condensation-hydrogenation approach or the halogenated intermediate hydrolysis method.
- Advanced catalytic methods enable downstream functionalization, expanding the compound’s utility in organic synthesis.
These diverse methods collectively provide a comprehensive toolkit for the preparation and derivatization of this compound, supporting both academic research and industrial applications.
Q & A
Q. What are the recommended synthetic routes for 3,3-Dimethyl-5-phenylpentanoic acid, and how can reaction yields be optimized?
Methodological Answer:
- Key Steps :
- Suzuki-Miyaura Coupling : Use a palladium-catalyzed cross-coupling reaction between a 3,3-dimethylpentanoic acid derivative and a phenylboronic acid to introduce the phenyl group .
- Carboxylic Acid Protection : Employ tert-butyl or methyl ester protection to prevent side reactions during synthesis.
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (1–5 mol% Pd) to maximize yield.
- Characterization : Validate purity via -NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer:
- Techniques :
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.
- Computational Modeling : Compare experimental optical rotation with density functional theory (DFT)-predicted values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Root Cause Analysis :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times used in conflicting studies .
- Structural Confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or impurities.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times used in conflicting studies .
Q. How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- Approach :
- DFT Calculations : Simulate cytochrome P450-mediated oxidation pathways using Gaussian 16 at the B3LYP/6-31G(d) level.
- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (target: 2–4) and plasma protein binding.
- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. What analytical methods are most robust for quantifying trace impurities in this compound?
Methodological Answer:
- Protocol :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient (flow: 1 mL/min).
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column.
- Validation Parameters : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and limits of detection (LOD < 0.1%) per ICH Q2(R1) guidelines .
Q. How does the steric hindrance from the 3,3-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Experimental Design :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 3-methyl-5-phenylpentanoic acid) using stopped-flow spectroscopy.
- Theoretical Analysis : Calculate activation energies (ΔG‡) via transition-state modeling in Gaussian.
- Crystallographic Evidence : Analyze bond angles and torsional strain in intermediates via X-ray diffraction .
Interdisciplinary and Regulatory Considerations
Q. What interdisciplinary applications exist for this compound in drug discovery?
Methodological Answer:
- Case Studies :
- Prodrug Design : Modify the carboxylic acid to ester prodrugs for improved bioavailability (e.g., ethyl ester derivatives).
- Targeted Delivery : Conjugate with nanoparticles (e.g., PLGA) for controlled release in cancer models.
- Collaborative Frameworks : Partner with pharmacologists to validate in vivo efficacy in rodent inflammation models .
Q. What regulatory guidelines govern the safe handling of this compound in laboratory settings?
Methodological Answer:
- Compliance Measures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
